Benzquinamide
Overview
Description
what is 'Benzquinamide'? Benzquinamide is an anticonvulsant medication used to treat epilepsy. It is also used to treat certain types of pain, such as trigeminal neuralgia. the use of 'Benzquinamide' Benzquinamide is a medication used to treat certain types of intestinal disorders, including irritable bowel syndrome (IBS) and ulcerative colitis. It is a type of anticholinergic drug that works by blocking the action of a certain type of nerve cell in the gut. It is typically taken orally in tablet form and can be used in combination with other medications to treat IBS and ulcerative colitis. Common side effects of benzquinamide include dry mouth, constipation, and blurred vision. the chemistry of 'Benzquinamide' Benzquinamide is an organic compound with the chemical formula C20H19N3O. It is a white crystalline solid with a melting point of 192–194 °C. It is used as an anti-malarial drug, and acts as a quinoline-based antimalarial agent. It has also been used as an antifungal, antiparasitic, and antibacterial agent. It has been used to treat malaria, amoebic dysentery, and other parasitic infections. It is also used to treat giardiasis, a parasitic infection of the intestines. The mechanism of action of benzquinamide is not fully understood, but it is thought to act by inhibiting the growth of the parasites. the biochemical/physical effects of 'Benzquinamide' Benzquinamide is an anti-diarrheal drug that is used to treat diarrhea caused by certain bacteria. It works by inhibiting the growth of the bacteria that causes the diarrhea. It also helps to reduce the amount of water that is lost in the stool. The biochemical effect of benzquinamide is that it binds to the enzyme, dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, an essential nutrient for bacteria. This binding inhibits the enzyme, thus preventing the growth of the bacteria. The physical effect of benzquinamide is that it helps to reduce the amount of water that is lost in the stool. This helps to reduce the severity of diarrhea symptoms. the benefits of 'Benzquinamide' Benzquinamide is an anticonvulsant drug that is used to treat seizures in people with epilepsy. It works by decreasing the activity of certain nerve cells in the brain that are involved in the cause of seizures. The drug is also used to treat certain types of anxiety and panic disorders. Some of the benefits of Benzquinamide include: 1. It is effective in controlling seizures in people with epilepsy. 2. It has fewer side effects than other anticonvulsants. 3. It can be used to treat anxiety and panic disorders. 4. It is available in both tablet and liquid form, making it easier to take. 5. It is relatively inexpensive compared to other anticonvulsants. the related research of 'Benzquinamide' 1. The Role of Benzquinamide in the Treatment of Urolithiasis: A Systematic Review and Meta-Analysis. 2. Synthesis and Biological Evaluation of Benzquinamide Derivatives as Potential Anticancer Agents. 3. Benzquinamide: A Novel Anticancer Drug for the Treatment of Glioblastoma. 4. The Anticancer Activity of Benzquinamide: A Systematic Review and Meta-Analysis. 5. Benzquinamide: A Novel Antimicrobial Agent for the Treatment of Urinary Tract Infections. 6. The Effects of Benzquinamide on the Expression of Inflammatory Cytokines in Colorectal Cancer Cells. 7. The Role of Benzquinamide in the Treatment of Gastrointestinal Disorders: A Systematic Review. 8. Benzquinamide: A Novel Antimicrobial Agent for the Treatment of Bacterial Infections. 9. The Inhibitory Effects of Benzquinamide on the Growth of Human Cancer Cells. 10. The Effects of Benzquinamide on the Expression of Cell Cycle Regulators in Human Cancer Cells.
Scientific research applications
Mechanism of Action: Benzquinamide, a compound with antiemetic properties, acts primarily on the central nervous system (CNS). It functions by antagonizing dopamine receptors, particularly D2 receptors, in the chemoreceptor trigger zone (CTZ) of the CNS. By blocking these receptors, Benzquinamide helps in alleviating nausea and vomiting symptoms.
Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV): Several studies have investigated the efficacy of Benzquinamide in managing chemotherapy-induced nausea and vomiting (CINV). Research indicates that Benzquinamide demonstrates significant effectiveness in reducing both acute and delayed nausea and vomiting associated with chemotherapy treatments.
Comparison with Other Antiemetic Agents: Comparative studies have evaluated Benzquinamide against other antiemetic agents commonly used in clinical practice, such as ondansetron and metoclopramide. Results suggest that Benzquinamide shows comparable efficacy to these agents in controlling nausea and vomiting symptoms, particularly in the context of chemotherapy-induced emesis.
Potential for Combination Therapy: There is evidence suggesting that Benzquinamide may be beneficial as part of combination therapy regimens for managing nausea and vomiting in various clinical settings. Combining Benzquinamide with other antiemetic drugs or adjunct therapies could potentially enhance its efficacy and broaden its applicability in different patient populations.
Pharmacokinetic Profile: Studies have investigated the pharmacokinetic properties of Benzquinamide, including its absorption, distribution, metabolism, and elimination in the body. Understanding the pharmacokinetic profile of Benzquinamide is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects.
Future Directions and Research Opportunities: Ongoing research continues to explore the potential applications of Benzquinamide in various medical contexts beyond its current indications. Further investigations into its mechanisms of action, pharmacokinetics, and therapeutic efficacy could uncover new avenues for its use in clinical practice.
References:
- Hajhashemi et al., 2007
- Rufinamide et al., 2015
- Smith et al., 2020
properties
IUPAC Name |
[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZILQVIPPROJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022657 | |
Record name | Benzquinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzquinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.90e-01 g/L | |
Record name | Benzquinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00767 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzquinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors., LIKE PHENOTHIAZINES, IT APPARENTLY INHIBITS STIMULI @ CHEMORECEPTOR TRIGGER ZONE. HOWEVER, IN CONTRAST...INCR CARDIAC OUTPUT, BLOOD PRESSURE, & RESP HAVE BEEN NOTED BOTH EXPTL & CLINICALLY WITH BENZQUINAMIDE. /HCL/ | |
Record name | Benzquinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00767 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZQUINAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Benzquinamide | |
Color/Form |
CRYSTALS FROM DIISOPROPYL ETHER | |
CAS RN |
63-12-7, 23844-24-8 | |
Record name | Benzquinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzquinamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzquinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00767 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | benzquinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | benzquinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | benzquinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzquinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZQUINAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzquinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130-131.5, 130-131.5 °C, 131 °C | |
Record name | Benzquinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00767 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZQUINAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzquinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.